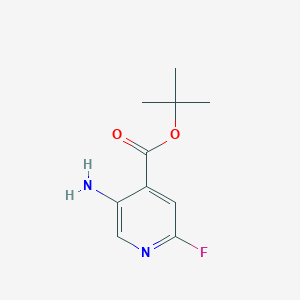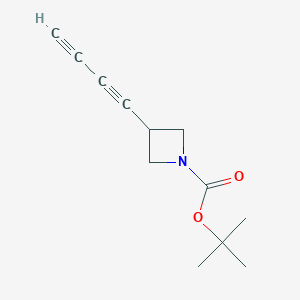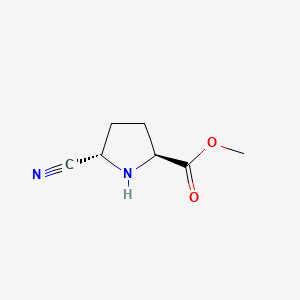![molecular formula C8H13NO2 B15308813 (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is a unique compound characterized by its bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane moiety imparts unique physicochemical properties, making it a valuable scaffold for drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the use of photochemistry to access the bicyclic structure via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve scalable photochemical reactions, which can be optimized for large-scale synthesis. The use of light as a catalyst in these reactions eliminates the need for additional additives or catalysts, making the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The unique bicyclic structure allows for selective functionalization at specific positions, enabling the synthesis of a wide range of derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, photoredox catalysis can be employed to promote single-electron oxidation, leading to highly regio- and diastereoselective cycloaddition reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the use of alkyl halides in atom-transfer radical addition reactions can yield highly functionalized derivatives with various substituents .
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has numerous applications in scientific research. In medicinal chemistry, it serves as a bioisostere for phenyl rings, tert-butyl groups, and acetylenic groups, imparting desirable properties such as membrane permeability, solubility, and metabolic stability . Additionally, it is used in the design of bioactive compounds, including peptides, nucleosides, and pharmaceuticals.
In materials science, the compound is utilized as a molecular rod, rotor, and linker unit in the development of supramolecular structures, liquid crystals, and metal-organic frameworks . Its unique structural features make it a valuable building block for the synthesis of novel materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for precise binding to these targets, leading to the desired pharmacological effects . The compound’s unique geometry and electronic properties contribute to its high affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[1.1.0]butanes . These compounds share similar structural features and are used in various applications, including drug design and materials science.
Uniqueness: What sets this compound apart is its specific bicyclo[1.1.1]pentane core, which imparts unique physicochemical properties. This core structure allows for selective functionalization and precise binding to molecular targets, making it a valuable scaffold for the development of novel bioactive compounds and materials.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO2/c9-6(7(10)11)4-8-1-5(2-8)3-8/h5-6H,1-4,9H2,(H,10,11)/t5?,6-,8?/m0/s1 |
Clave InChI |
IENPWSBMRBJIBM-PIJYJLRNSA-N |
SMILES isomérico |
C1C2CC1(C2)C[C@@H](C(=O)O)N |
SMILES canónico |
C1C2CC1(C2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride](/img/structure/B15308737.png)

![(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15308771.png)

![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)
![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)




![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)

